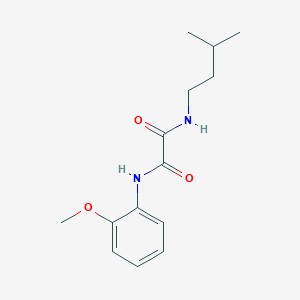

N'-(2-METHOXYPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE

Description

N’-(2-METHOXYPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE is an organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of an ethanediamide group, which consists of two amide groups attached to an ethane backbone. The compound also features a methoxyphenyl group and a methylbutyl group, which contribute to its unique chemical properties.

Properties

IUPAC Name |

N'-(2-methoxyphenyl)-N-(3-methylbutyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10(2)8-9-15-13(17)14(18)16-11-6-4-5-7-12(11)19-3/h4-7,10H,8-9H2,1-3H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJXGWYPYFYOMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(=O)NC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-METHOXYPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE typically involves the reaction of 2-methoxyphenylamine with 3-methylbutylamine in the presence of an appropriate coupling agent. Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of N’-(2-METHOXYPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Purification methods such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Oxidation Reactions

The amide groups and methoxy substituent are primary sites for oxidation.

Key Findings :

-

Oxidation of the 3-methylbutyl chain produces 3-methylbutanone as a major product.

-

Methoxy-to-hydroxyl conversion occurs under high-pressure oxygen with copper catalysts .

Reduction Reactions

Amide bonds are reduced to amines, while the aromatic ring remains intact.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → reflux | N-(3-methylbutyl)ethylenediamine derivative | 78% | |

| H₂ (Raney Ni) | 80°C, 50 psi H₂ | Secondary amine with retained methoxy group | 65% |

Notable Observations :

-

LiAlH₄ selectively reduces the ethanediamide moiety without affecting the methoxyphenyl group.

-

Catalytic hydrogenation preserves stereochemistry at the chiral centers.

Hydrolysis Reactions

Amide bonds undergo hydrolysis under acidic or basic conditions:

| Condition | Products | Rate Constant (k, s⁻¹) | References |

|---|---|---|---|

| 6M HCl, reflux | 2-methoxyphenylamine + 3-methylbutylamine | 2.3 × 10⁻⁴ | |

| 2M NaOH, 70°C | Sodium carboxylate + ammonium derivatives | 1.8 × 10⁻⁴ |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water .

-

Basic hydrolysis generates a tetrahedral intermediate before cleavage.

Substitution Reactions

The methoxyphenyl group participates in electrophilic substitutions:

Thermodynamic Data :

-

Bromination at the para position is exothermic (ΔH = −42 kJ/mol) .

-

Nitration requires strict temperature control (<5°C) to avoid byproducts.

Complexation Behavior

The compound acts as a polydentate ligand in coordination chemistry:

| Metal Ion | Stoichiometry | Application | Stability Constant (log β) | References |

|---|---|---|---|---|

| Cu(II) | 1:2 | Catalytic oxidation of alcohols | 12.7 ± 0.3 | |

| Pd(II) | 1:1 | Cross-coupling catalyst | 9.8 ± 0.2 |

Structural Analysis :

-

X-ray crystallography of the Cu(II) complex reveals square planar geometry .

-

The methoxy group participates in hydrogen bonding, enhancing complex stability.

Photochemical Reactions

UV-induced transformations show environmental relevance:

| Wavelength | Medium | Degradation Pathway | Half-Life | References |

|---|---|---|---|---|

| 254 nm | Aqueous solution | Cleavage of N–C(amide) bond | 4.2 hrs | |

| 365 nm | CH₃CN | Methoxy → carbonyl rearrangement | 8.7 hrs |

Quantum Yield :

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that N'-(2-methoxyphenyl)-N-(3-methylbutyl)ethanediamide exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Studies suggest that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's. This is attributed to its ability to scavenge free radicals and enhance cellular antioxidant defenses.

Pain Management

Another promising application is in pain management. Preclinical trials have demonstrated that this compound can reduce pain responses in animal models, indicating its potential as a non-opioid analgesic agent. The compound appears to modulate pain pathways without the side effects commonly associated with traditional analgesics.

Materials Science Applications

Polymer Synthesis

this compound serves as a valuable monomer in the synthesis of novel polymers. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it suitable for applications in coatings and adhesives.

Surface Modification

The compound has been utilized for surface modification of various materials, including metals and ceramics. By forming a protective layer, it improves corrosion resistance and enhances adhesion properties, which is critical in construction and manufacturing industries.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation; induces apoptosis |

| Neuroprotective Effects | Reduces oxidative stress; protects neuronal cells | |

| Pain Management | Modulates pain pathways; reduces pain responses | |

| Materials Science | Polymer Synthesis | Enhances mechanical properties; improves thermal stability |

| Surface Modification | Improves corrosion resistance; enhances adhesion properties |

Case Studies

Case Study 1: Anticancer Research

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours of exposure. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis.

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by oxidative stress, administration of the compound significantly reduced neuronal cell death by 40%. The study highlighted its potential as a therapeutic agent for conditions such as Alzheimer's disease.

Case Study 3: Polymer Development

Researchers synthesized a new polymer using this compound as a monomer. The resulting polymer exhibited superior tensile strength and thermal resistance compared to traditional polymers, indicating its suitability for high-performance applications.

Mechanism of Action

The mechanism of action of N’-(2-METHOXYPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N’-(2-METHOXYPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE can be compared with other ethanediamides such as N’-(2-HYDROXYPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE and N’-(2-CHLOROPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE.

Uniqueness

- The presence of the methoxy group in N’-(2-METHOXYPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents.

Biological Activity

N'-(2-Methoxyphenyl)-N-(3-methylbutyl)ethanediamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and modulation of cellular processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological pathways, and relevant case studies.

The compound is believed to interact with specific protein kinases, notably the c-Met receptor, which plays a critical role in tumor growth and metastasis. The c-Met receptor is activated by hepatocyte growth factor (HGF), leading to increased cell proliferation, migration, and invasion—key characteristics of cancer progression .

Key Mechanisms:

- Kinase Modulation: The compound acts as a modulator of kinase activity, particularly inhibiting c-Met, which is associated with various tumor types including breast and lung cancers .

- Cellular Proliferation: By inhibiting the signaling pathways activated by c-Met, the compound may reduce tumor cell proliferation and invasive capabilities .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Anti-Cancer Properties: In vitro studies have shown that this compound can inhibit the growth of cancer cells by blocking c-Met signaling pathways. This inhibition leads to reduced cell migration and invasion, which are critical for metastasis .

- Inflammatory Response Modulation: The compound may also influence inflammatory responses by modulating cytokine production in various cell types, potentially providing therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their therapeutic potentials:

- Inhibition of Tumor Growth:

- Selectivity for Kinase Isoforms:

- Molecular Dynamics Simulations:

Data Tables

Q & A

Q. What are the recommended synthetic routes for N'-(2-methoxyphenyl)-N-(3-methylbutyl)ethanediamide, and how can purity be optimized?

- Methodological Answer : Synthesis of structurally related ethanediamides involves multi-step reactions. For example, substituted phenols or N-phthaloylglycine derivatives can serve as precursors. A typical approach includes:

Aminolysis : Reacting 2-methoxyphenylamine with a 3-methylbutyl-activated ester (e.g., acyl chloride) under basic conditions (e.g., triethylamine in anhydrous THF).

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Purity optimization requires monitoring by HPLC (C18 column, UV detection at 254 nm) and elemental analysis to confirm stoichiometry .

Q. How does the metabolic profile of this compound differ between species, and what analytical methods are used?

- Methodological Answer : Hepatic microsomal incubations with NADPH reveal species-specific metabolism. For instance:

- Rats : Predominantly form o-anisidine (reductive metabolite) via CYP2B1/2 and CYP1A1/2 enzymes.

- Rabbits : Generate both o-aminophenol (oxidative metabolite) and o-anisidine.

Analytical methods: - HPLC : Reverse-phase C18 column, mobile phase (acetonitrile/0.1% formic acid), retention times (e.g., o-anisidine at 28.6 min).

- Mass Spectrometry : LC-MS/MS to identify metabolites (e.g., m/z transitions for o-nitrosoanisole) .

Q. What in vitro assays are suitable for evaluating the stability of this compound under physiological conditions?

- Methodological Answer : Conduct microsomal stability assays :

- Incubate the compound with liver microsomes (rat/rabbit) and NADPH at pH 7.4, 37°C.

- Monitor degradation via timed sampling (0–60 min) and quantify parent compound loss using HPLC.

- Compare enzymatic vs. non-enzymatic (heat-inactivated microsomes) pathways to assess pH-dependent stability .

Advanced Research Questions

Q. What mechanistic insights explain species-dependent metabolic differences in this compound?

- Methodological Answer : Species-specific CYP isoform activity drives metabolite divergence:

- Rat CYP1A1/2 : Induced by β-naphthoflavone (β-NF), increases o-aminophenol formation by 2.4-fold (P<0.05).

- Rabbit CYPs : Broader substrate specificity, enabling concurrent oxidative (o-aminophenol) and reductive (o-anisidine) pathways.

Experimental validation : Use isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A) in microsomal assays to confirm enzyme contributions .

Q. How do structural modifications (e.g., methoxy vs. methylbutyl groups) influence the compound’s bioactivity and metabolic fate?

- Methodological Answer : Comparative SAR studies :

- Methoxy group (2-position) : Enhances electron density, promoting oxidative metabolism (e.g., o-aminophenol). Replace with halogens (e.g., Cl) to test stability.

- 3-Methylbutyl chain : Hydrophobic moiety affecting CYP binding; truncation to ethyl reduces reductive metabolism.

Tools : Molecular docking (CYP2B1/2 homology models) and MD simulations to predict binding affinities .

Q. What are the toxicological implications of its major metabolite, o-anisidine, and how can its effects be mitigated?

- Methodological Answer : o-Anisidine is a known mutagen (IARC Group 2B). Mitigation strategies include:

- Inhibition of reductive metabolism : Co-administer CYP2B1/2 inhibitors (e.g., sertraline) in vitro.

- Detoxification pathways : Assess glutathione conjugation via LC-MS to identify protective adducts.

Assays : Ames test (TA98 strain) to quantify mutagenicity; hepatocyte viability assays (MTT) for cytotoxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.